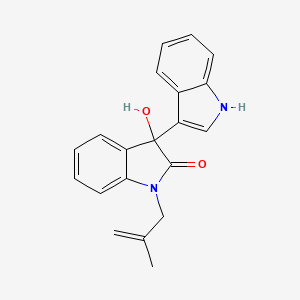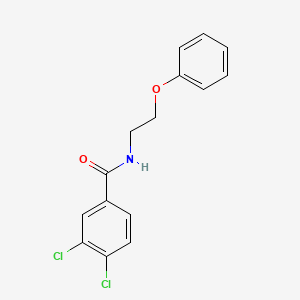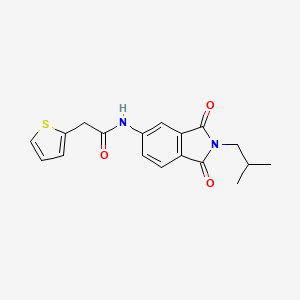![molecular formula C14H20N2O3S B4408986 N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)
N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide
Übersicht
Beschreibung
N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide, commonly known as PCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCE belongs to the class of sulfonamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of PCE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. PCE has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. PCE also inhibits the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. Furthermore, PCE has been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
PCE has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and cardiovascular protection. PCE has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PCE has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, PCE has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
PCE has several advantages for use in lab experiments, including its ability to inhibit various enzymes and signaling pathways involved in disease pathogenesis. PCE is also relatively easy to synthesize and can be obtained in high yields with careful optimization of reaction conditions. However, PCE also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on PCE, including its potential use in combination therapy with other anti-cancer drugs, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of PCE and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide, or PCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCE has been extensively studied for its anti-tumor, neuroprotective, and cardiovascular protective effects. PCE has several advantages for use in lab experiments, but also has some limitations. Further research is needed to elucidate the mechanism of action of PCE and to optimize its use for clinical applications.
Wissenschaftliche Forschungsanwendungen
PCE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that PCE exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. PCE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PCE has been investigated for its potential use in the treatment of hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-20(18,19)15-13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRQTUOJXIAOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408980.png)
![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)

![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)